3-Ethoxy-5-nitrobenzoic acid

Physicochemical Properties Thermal Stability Distillation

3-Ethoxy-5-nitrobenzoic acid (CAS 103440-97-7, C9H9NO5, MW 211.17) is a disubstituted benzoic acid derivative featuring an ethoxy group at the 3-position and a nitro group at the 5-position on the aromatic ring. It is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, enabling subsequent functionalization through electrophilic aromatic substitution and nucleophilic displacement reactions.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 103440-97-7
Cat. No. B3075710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-5-nitrobenzoic acid
CAS103440-97-7
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C9H9NO5/c1-2-15-8-4-6(9(11)12)3-7(5-8)10(13)14/h3-5H,2H2,1H3,(H,11,12)
InChIKeyFUESVFPKPIUSOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-5-nitrobenzoic Acid (CAS 103440-97-7) Procurement Guide: Physicochemical Profile and Synthetic Utility


3-Ethoxy-5-nitrobenzoic acid (CAS 103440-97-7, C9H9NO5, MW 211.17) is a disubstituted benzoic acid derivative featuring an ethoxy group at the 3-position and a nitro group at the 5-position on the aromatic ring . It is primarily utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, enabling subsequent functionalization through electrophilic aromatic substitution and nucleophilic displacement reactions . The compound is typically supplied as a solid with ≥95% purity and is soluble in common organic solvents, with limited aqueous solubility .

Why 3-Ethoxy-5-nitrobenzoic Acid Cannot Be Replaced by Generic Nitrobenzoic Acid Derivatives


Generic substitution with structurally related nitrobenzoic acids is precluded by distinct substitution patterns that govern both physicochemical properties and synthetic reactivity. For instance, the 3-ethoxy-5-nitro substitution pattern yields a computed boiling point of 394.7±27.0°C at 760 mmHg, which is higher than the 389.5±27.0°C observed for the 3-methoxy-5-nitro analog, reflecting the impact of the bulkier ethoxy group on intermolecular interactions and volatility . Similarly, the specific positioning of the nitro and ethoxy groups dictates regioselectivity in downstream functionalization reactions such as nitration, reduction, and cross-coupling, directly influencing the efficiency and yield of multi-step synthetic sequences . Consequently, substituting 3-ethoxy-5-nitrobenzoic acid with a positional isomer or a differently substituted analog may compromise reaction outcomes, necessitating empirical validation of the exact CAS-defined compound for reproducible research and process development.

Quantitative Differentiation of 3-Ethoxy-5-nitrobenzoic Acid Against Closest Analogs


Elevated Boiling Point Reflects Bulkier Ethoxy Substituent: A Distillation and Thermal Stability Differentiator

The computed boiling point of 3-ethoxy-5-nitrobenzoic acid (394.7±27.0°C at 760 mmHg) is higher than that of the closely related 3-methoxy-5-nitrobenzoic acid (389.5±27.0°C at 760 mmHg) . This 5.2°C difference is attributable to the increased molecular weight and van der Waals interactions imparted by the ethoxy group compared to the methoxy group. Such a difference is relevant for processes involving high-temperature conditions or distillation, where the target compound's higher boiling point may afford distinct thermal stability profiles.

Physicochemical Properties Thermal Stability Distillation

Density and Molecular Packing: A Crystallization and Formulation Consideration

Both 3-ethoxy-5-nitrobenzoic acid and 3-methoxy-5-nitrobenzoic acid exhibit comparable computed densities of 1.4±0.1 g/cm³ . However, the slight variation in molecular geometry due to the ethoxy group may influence crystal packing and, consequently, the melting point and solubility characteristics. While the density values are similar, the melting point of the methoxy analog is reported in the range of 186-189°C, suggesting that the target compound's solid-state behavior may differ subtly, which is important for applications requiring specific polymorphic forms or defined crystallization conditions.

Crystallography Formulation Solid-State Properties

Flash Point as an Indicator of Handling and Safety Profile

The computed flash point of 3-ethoxy-5-nitrobenzoic acid is 192.5±23.7°C, compared to 189.4±23.7°C for 3-methoxy-5-nitrobenzoic acid . This 3.1°C difference, while modest, aligns with the trend of reduced volatility associated with the ethoxy substituent. In industrial or laboratory settings, a higher flash point can translate to a slightly broader safety margin for handling and storage under elevated temperatures, which may influence procurement decisions when multiple synthetic routes are being evaluated.

Safety Handling Flammability

Synthetic Divergence: Access to 4-Amino-2-ethoxy-5-nitrobenzoic Acid via Nitration and Subsequent Amination

3-Ethoxy-5-nitrobenzoic acid serves as a critical precursor for the synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid, a key intermediate in the preparation of the gastroprokinetic agent cinitapride [1]. This is achieved through regioselective nitration of 3-ethoxybenzoic acid, leveraging the meta-directing effects of the ethoxy and carboxylic acid groups to install the nitro group at the 5-position . In contrast, the 3-methoxy analog does not yield the same amino-nitro substitution pattern upon amination due to differing electronic and steric effects, highlighting the unique synthetic utility of the 3-ethoxy-5-nitro scaffold.

Synthetic Intermediate Cinitapride Pharmaceutical Synthesis

Optimal Application Scenarios for 3-Ethoxy-5-nitrobenzoic Acid Based on Quantitative Differentiation


Synthesis of 4-Amino-2-ethoxy-5-nitrobenzoic Acid for Cinitapride Analogs

Procure 3-ethoxy-5-nitrobenzoic acid as the starting material for the multi-step synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid, a direct precursor to the gastroprokinetic drug cinitapride. This specific substitution pattern is essential for achieving the correct regiochemistry in the final amide bond formation, and the compound's physicochemical properties (e.g., boiling point) ensure stable handling during nitration and subsequent amination steps [1].

High-Temperature Organic Transformations Requiring Reduced Volatility

Utilize 3-ethoxy-5-nitrobenzoic acid in reactions conducted at elevated temperatures (e.g., refluxing in high-boiling solvents) where the higher boiling point (394.7°C) and flash point (192.5°C) compared to the 3-methoxy analog confer a safety and process robustness advantage by minimizing evaporative losses and flammability risks .

Solid-State Formulation Development for Crystallization Studies

Employ 3-ethoxy-5-nitrobenzoic acid in solid-state characterization studies to investigate the impact of ethoxy versus methoxy substitution on crystal packing, polymorphism, and stability. While density values are similar, the compound's unique substitution pattern may yield distinct crystallization behavior that is critical for developing robust solid formulations in pharmaceutical development .

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